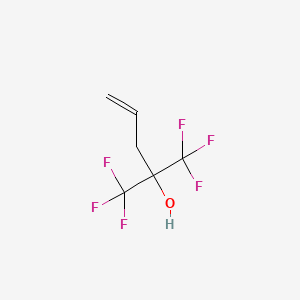

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309805. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2,13H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCQANAKTXZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316970 | |

| Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-97-9 | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 646-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol from Hexafluoroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile fluorinated alcohol, 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, from hexafluoroacetone. This compound, also known as 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol, serves as a valuable building block in the development of novel pharmaceuticals and advanced materials due to the unique properties conferred by its geminal trifluoromethyl groups and the reactive allyl moiety.

Introduction

The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key intermediate that allows for the incorporation of the sterically demanding and electronically distinct hexafluoroisopropyl group. The presence of the terminal alkene provides a handle for further chemical transformations, making it a highly sought-after precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via the Grignard reaction, including detailed experimental protocols and characterization data.

Reaction Pathway

The synthesis of this compound is achieved through the nucleophilic addition of an allyl Grignard reagent, typically allylmagnesium bromide, to the electrophilic carbonyl carbon of hexafluoroacetone. The reaction proceeds as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis.

Preparation of Allylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether (or Tetrahydrofuran - THF)

-

Iodine crystal (optional, for initiation)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Anhydrous diethyl ether is added to the flask to cover the magnesium turnings.

-

A solution of allyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the allyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color (if used) and the gentle boiling of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of allylmagnesium bromide is then used directly in the next step.

Synthesis of this compound

Materials:

-

Allylmagnesium bromide solution (prepared in situ)

-

Hexafluoroacetone (gas or condensed liquid)

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

The prepared allylmagnesium bromide solution in the three-necked flask is cooled in an ice bath.

-

Hexafluoroacetone gas is bubbled through the stirred Grignard solution, or a pre-condensed solution of hexafluoroacetone in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition of hexafluoroacetone is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the intermediate magnesium alkoxide and dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification

The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound as a colorless liquid.[2]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₆H₆F₆O | [3] |

| Molecular Weight | 208.10 g/mol | [3] |

| Boiling Point | 97-98 °C | |

| Density | 1.39 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.334 | |

| Yield | Typically 60-80% |

Spectroscopic Characterization

| Technique | Observed Data |

| ¹H NMR (CDCl₃, δ) | 5.95-5.80 (m, 1H, -CH=), 5.30-5.20 (m, 2H, =CH₂), 3.50 (s, 1H, -OH), 2.80 (d, 2H, -CH₂-) |

| ¹⁹F NMR (CDCl₃, δ) | -75.0 (s, 6F, -CF₃) |

| ¹³C NMR (CDCl₃, δ) | 129.0 (-CH=), 122.0 (=CH₂), 123.0 (q, J=285 Hz, -CF₃), 77.0 (septet, J=30 Hz, C-OH), 45.0 (-CH₂-) |

| IR (neat, cm⁻¹) | 3590 (O-H stretch), 3080 (=C-H stretch), 1645 (C=C stretch), 1280-1100 (C-F stretch) |

| Mass Spec (EI, m/z) | 208 (M⁺), 139 (M⁺ - CF₃), 41 (C₃H₅⁺) |

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Conclusion

The Grignard reaction of hexafluoroacetone with allylmagnesium bromide provides an efficient and direct route to this compound. The protocol outlined in this guide, when performed with careful attention to anhydrous conditions, offers a reliable method for obtaining this valuable fluorinated building block in good yield. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material, facilitating its application in further synthetic endeavors.

References

A Technical Guide to the Physical Properties of 2-Allylhexafluoroisopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylhexafluoroisopropanol, also known as 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, is a fluorinated alcohol of significant interest in organic synthesis and materials science. Its unique properties, derived from the presence of two trifluoromethyl groups and an allyl moiety, make it a valuable building block for the creation of novel polymers and pharmaceutical intermediates. This guide provides a detailed overview of its core physical properties, accompanied by generalized experimental protocols for their determination.

Core Physical Properties

The following table summarizes the key physical properties of 2-Allylhexafluoroisopropanol based on available data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆F₆O | [1] |

| Molecular Weight | 208.10 g/mol | [1] |

| Boiling Point | 97-98 °C | [2] |

| Density | 1.336 g/cm³ | [2] |

| Appearance | Colorless liquid | |

| Odor | Pungent | |

| Flash Point | 45 °C | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the primary physical properties of a volatile liquid like 2-Allylhexafluoroisopropanol.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like 2-Allylhexafluoroisopropanol, a distillation method provides an accurate measurement.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Boiling chips

-

Thermometer (calibrated)

-

Clamps and stands

Procedure:

-

Place a small volume of 2-Allylhexafluoroisopropanol and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin circulating cold water through the condenser.

-

Gradually heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is recorded as the stable temperature at which the liquid is actively distilling and condensing into the receiving flask.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Carefully dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2-Allylhexafluoroisopropanol and allow it to equilibrate in the constant temperature water bath.

-

Dry the exterior of the pycnometer and perform the final weighing (m₃).

-

The density of the liquid (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically a sodium lamp, λ = 589.3 nm)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry. Calibrate the instrument using a standard of known refractive index.

-

Using a dropper, apply a few drops of 2-Allylhexafluoroisopropanol onto the surface of the measuring prism.

-

Close the prisms together gently to spread the liquid into a thin film.

-

Turn on the light source and look through the eyepiece.

-

Rotate the knob that adjusts the prism until the field of view is divided into a light and a dark section.

-

Adjust the compensator knob to eliminate any color fringe at the borderline, resulting in a sharp, black-and-white boundary.

-

Move the borderline to the center of the crosshairs using the prism adjustment knob.

-

Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the systematic determination of the physical properties of a liquid chemical sample.

Caption: General workflow for determining the physical properties of a liquid.

References

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and relevant pathways of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a fluorinated alcohol with applications in various fields of chemical synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₆F₆O | [1][2][3][4][5] |

| Molecular Weight | 208.10 g/mol | [1][3][4][5] |

| CAS Number | 646-97-9 | [1][3][4] |

| Appearance | Colorless Liquid | [2] |

Synthesis of this compound

The primary synthesis route for this compound involves the nucleophilic addition of an allyl Grignard reagent to hexafluoroacetone. This reaction is a standard method for forming carbon-carbon bonds and introducing the hexafluoroisopropanol moiety.

Synthesis Pathway

Caption: Synthesis of this compound from propene and hexafluoroacetone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from allyl bromide and hexafluoroacetone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Hexafluoroacetone (gas)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

Part 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere of nitrogen or argon.

-

Initiation: Magnesium turnings are placed in the flask, and a small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of allyl bromide in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, which is often indicated by a slight warming of the mixture and the disappearance of the iodine color.

-

Grignard Formation: The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide reagent.

Part 2: Reaction with Hexafluoroacetone

-

Reaction Setup: The prepared Grignard reagent is cooled in an ice bath.

-

Addition of Hexafluoroacetone: Hexafluoroacetone gas is bubbled through the cooled Grignard solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.

-

Quenching: After the addition of hexafluoroacetone is complete, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by distillation to yield this compound.

Logical Relationship: Reactivity of this compound

This compound serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the hydroxyl group and the terminal alkene.

Caption: Reactivity pathways of this compound.

References

Isomerization of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in Basic Media: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of allylic alcohols is a fundamental transformation in organic synthesis, enabling the strategic relocation of functional groups and the formation of valuable intermediates. This technical guide focuses on the base-catalyzed isomerization of a highly fluorinated substrate, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. The presence of two trifluoromethyl groups significantly influences the electronic properties and reactivity of the molecule, making its behavior in the presence of a base a subject of interest for the synthesis of novel fluorinated building blocks in medicinal chemistry and materials science.

While detailed experimental data for this specific isomerization is not widely available in publicly accessible literature, this guide synthesizes the current understanding based on established principles of allylic alcohol rearrangements and available information on the reactivity of fluorinated compounds.

Reaction Principle and Proposed Mechanism

The base-catalyzed isomerization of an allylic alcohol typically proceeds through a deprotonation-reprotonation sequence, leading to a shift of the double bond and the formation of a thermodynamically more stable product, often a ketone or an enol. In the case of this compound, the reaction is reported to be facilitated by organic bases such as triethylamine.

The proposed mechanism involves the following key steps:

-

Deprotonation: The basic catalyst, such as triethylamine, abstracts the acidic hydroxyl proton from the starting alcohol (1) to form an alkoxide intermediate (2).

-

Anionic Rearrangement: The resulting alkoxide undergoes a[1][2]-proton shift. The electron-withdrawing nature of the two trifluoromethyl groups can influence the stability and reactivity of the intermediates.

-

Tautomerization: The initially formed enolate (3) can then tautomerize to the more stable keto form (4).

The overall transformation results in the migration of the double bond and the oxidation of the alcohol to a ketone.

Experimental Considerations

While a detailed, validated experimental protocol for this specific isomerization is not available in the reviewed literature, a general procedure can be outlined based on common practices for base-catalyzed isomerizations of allylic alcohols. Researchers should consider this as a starting point for optimization.

Materials:

-

This compound

-

Anhydrous triethylamine (or other suitable organic base)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

General Experimental Workflow:

Key Parameters for Optimization:

-

Base: The choice and stoichiometry of the base are critical. Stronger bases may lead to side reactions, while weaker bases may require higher temperatures or longer reaction times.

-

Solvent: The polarity and aprotic nature of the solvent can influence the reaction rate and selectivity.

-

Temperature: The reaction temperature will affect the rate of isomerization. Careful control is necessary to avoid decomposition or unwanted side products.

-

Reaction Time: The reaction should be monitored (e.g., by TLC or GC-MS) to determine the optimal time for completion.

Data Presentation

Due to the lack of specific quantitative data in the available literature, the following table is presented as a template for researchers to populate with their experimental findings.

| Parameter | Starting Alcohol (1) | Isomerized Product (4) |

| Chemical Structure | CF₃C(OH)(CF₃)CH₂CH=CH₂ | Hypothesized: CF₃C(=O)CH(CF₃)CH₂CH₃ or other isomer |

| Molecular Formula | C₆H₆F₆O | C₆H₆F₆O |

| Molecular Weight | 208.10 g/mol | 208.10 g/mol |

| Boiling Point (°C) | Data Needed | Data Needed |

| ¹H NMR (δ, ppm) | Data Needed | Data Needed |

| ¹⁹F NMR (δ, ppm) | Data Needed | Data Needed |

| ¹³C NMR (δ, ppm) | Data Needed | Data Needed |

| IR (ν, cm⁻¹) | Data Needed | Data Needed |

| Mass Spec (m/z) | Data Needed | Data Needed |

| Reaction Yield (%) | N/A | Data Needed |

Conclusion and Future Directions

The base-catalyzed isomerization of this compound represents a potentially valuable transformation for the synthesis of novel fluorinated ketones. However, a thorough experimental investigation is required to establish a reliable protocol and fully characterize the resulting product. Future work should focus on:

-

Systematic screening of bases, solvents, and reaction conditions to optimize the yield and selectivity of the isomerization.

-

Detailed spectroscopic analysis (NMR, IR, MS) to confirm the structure of the isomerized product.

-

Investigation of the reaction kinetics and thermodynamics to gain a deeper understanding of the influence of the trifluoromethyl groups on the rearrangement.

This in-depth experimental work will be crucial for unlocking the synthetic potential of this and related highly fluorinated allylic alcohols for applications in drug discovery and materials science.

References

Spectroscopic Profile of 2-Allylhexafluoroisopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Allylhexafluoroisopropanol (also known as 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol). Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of existing mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on the known chemical structure and established principles of spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure

IUPAC Name: this compound Synonyms: 2-Allyl-1,1,1,3,3,3-hexafluoroisopropanol, Allyl-HFIP CAS Number: 646-97-9 Molecular Formula: C₆H₆F₆O Molecular Weight: 208.10 g/mol

Data Presentation

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Allylhexafluoroisopropanol is available through the NIST WebBook. The major fragments are summarized in the table below.

| m/z | Relative Intensity (%) | Possible Fragment |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 69 | 30 | [CF₃]⁺ |

| 93 | 25 | [M - CF₃ - H₂O]⁺ |

| 113 | 15 | [M - C₃H₅O]⁺ |

| 139 | 80 | [M - C₃H₅]⁺ |

| 167 | 5 | [M - CH₂CH=CH₂]⁺ |

| 208 | <1 | [M]⁺ (Molecular Ion) |

Predicted ¹H NMR Spectroscopy (300 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on typical chemical shifts for allylic and alcoholic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddt | 1H | -CH=CH₂ |

| ~5.4 | d | 1H | -CH=CH H (trans) |

| ~5.3 | d | 1H | -CH=CHH (cis) |

| ~3.5 | s (broad) | 1H | -OH |

| ~2.8 | d | 2H | -CH ₂-CH=CH₂ |

Predicted ¹³C NMR Spectroscopy (75 MHz, CDCl₃)

The predicted ¹³C NMR spectrum is based on typical chemical shifts for carbons in allyl and hexafluoroisopropyl groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~130 | -C H=CH₂ |

| ~122 | -CH=C H₂ |

| ~122 (q, J ≈ 285 Hz) | -C (CF₃)₂ |

| ~78 (septet, J ≈ 30 Hz) | -C (OH)(CF₃)₂ |

| ~45 | -C H₂- |

Predicted ¹⁹F NMR Spectroscopy (282 MHz, CDCl₃)

The predicted ¹⁹F NMR spectrum would show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | s | -CF₃ |

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum is based on characteristic absorption frequencies for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Medium | O-H stretch (alcohol) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Medium | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1300-1100 | Strong | C-F stretch |

| 1100-1000 | Strong | C-O stretch (tertiary alcohol) |

| 990, 920 | Strong | =C-H bend (alkene out-of-plane) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve 5-20 mg of 2-Allylhexafluoroisopropanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the appropriate probe (¹H, ¹³C, or ¹⁹F).

-

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high abundance, sensitive nucleus, so acquisition times are typically short.

-

-

Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference like CFCl₃ (0 ppm) is often used.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As 2-Allylhexafluoroisopropanol is a liquid, the simplest method is to prepare a thin film.

-

Place a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

-

Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like 2-Allylhexafluoroisopropanol, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the molecules with high-energy electrons, causing fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Processing: The data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Allylhexafluoroisopropanol.

An In-depth Technical Guide on the Chemical Stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a fluorinated tertiary allylic alcohol, is a versatile building block in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a hexafluoroisopropanol (HFIP) moiety attached to an allyl group, imparts distinct chemical properties. Understanding the chemical stability of this compound is paramount for its effective storage, handling, and application in multi-step synthetic protocols. This technical guide provides a comprehensive overview of the known and inferred chemical stability of this compound, drawing upon available literature and the reactivity of its constituent functional groups.

Chemical Structure and Physicochemical Properties

Structure:

IUPAC Name: this compound

CAS Number: 646-97-9[1]

Molecular Formula: C6H6F6O[2]

Molecular Weight: 208.10 g/mol [2]

A summary of the available physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 97 °C | ChemicalBook |

| Density | 1.36 g/mL | ChemicalBook |

| Flash Point | 45 °C | ChemicalBook |

| pKa (Predicted) | 9.62 ± 0.29 | ChemicalBook |

Table 1: Physicochemical Properties of this compound

Inferred Chemical Stability

Direct, comprehensive studies on the chemical stability of this compound are limited in the public domain. However, a robust understanding of its stability profile can be constructed by analyzing the known reactivity of its two primary functional moieties: the tertiary hexafluoroisopropanol (HFIP) group and the terminal allyl group.

Stability of the Hexafluoroisopropanol (HFIP) Moiety

The 2-aryl-hexafluoroisopropanol core is known for its high polarity and strong hydrogen-bond-donating capabilities, while being a weak nucleophile.[3] The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton (predicted pKa of ~9.62), making it more acidic than typical tertiary alcohols. This enhanced acidity can influence its reactivity and interactions with other molecules.

Generally, the hexafluoroisopropanol group is considered chemically robust due to the strength of the C-F bonds. It is stable under a variety of reaction conditions and is often employed as a polar, non-nucleophilic solvent to promote reactions that proceed through cationic intermediates.[4]

Stability and Reactivity of the Allyl Group

The terminal allyl group is a site of potential reactivity and instability. Allylic alcohols are susceptible to a range of transformations, including:

-

Oxidation: The allylic alcohol functionality can be oxidized to the corresponding α,β-unsaturated aldehyde or ketone under various oxidizing conditions.

-

Isomerization: In the presence of a base, this compound can undergo isomerization. A study has shown its rearrangement in a basic medium, such as in the presence of triethylamine, leading to a more stable isomer through intramolecular hydrogen transfer.[1] This suggests that the compound may be unstable under basic conditions, leading to structural rearrangement.

-

Hydroboration-Oxidation: The terminal double bond can undergo hydroboration-oxidation to yield the corresponding diol, 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol. This reaction is typically carried out using a borane source (e.g., borane-THF or dimethylsulfide borane complex) followed by oxidation with hydrogen peroxide and a base.[5] This demonstrates the accessibility of the double bond to electrophilic attack.

Potential Degradation Pathways

Based on the reactivity of its functional groups, the following degradation pathways for this compound can be postulated. A visual representation of these potential pathways is provided in the signaling pathway diagram below.

-

Base-Catalyzed Isomerization: As previously mentioned, bases can catalyze the migration of the double bond to a more stable internal position.

-

Oxidative Degradation: Exposure to oxidizing agents could lead to the formation of an α,β-unsaturated ketone. Stronger oxidation could potentially cleave the double bond.

-

Acid-Catalyzed Reactions: While the HFIP moiety is relatively stable, strong acids could potentially protonate the hydroxyl group, leading to elimination (dehydration) or rearrangement reactions, especially at elevated temperatures. The presence of the electron-withdrawing trifluoromethyl groups, however, would likely disfavor carbocation formation at the tertiary center.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

Protocol 1: Thermal Stability Assessment (Isothermal and Dynamic)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Heat the sample from ambient temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

-

-

Isothermal Stress Testing:

-

Place a known amount of the compound in sealed vials.

-

Store the vials at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.

-

At specified time points, remove samples and analyze for purity and the formation of degradation products using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis.

-

Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

-

At various time intervals, withdraw samples and analyze by HPLC or GC-MS to quantify the remaining parent compound and identify any hydrolysis products.

Protocol 3: Photostability Assessment

Objective: To determine the stability of the compound upon exposure to light.

Methodology:

-

Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water).

-

Expose the solution to a controlled light source that mimics sunlight (e.g., a xenon lamp) in a photostability chamber.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At specific time points, analyze both the exposed and control samples by HPLC or GC-MS to assess for degradation.

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting a comprehensive stability assessment.

Caption: General experimental workflow for chemical stability assessment.

Summary and Recommendations

While direct quantitative data on the stability of this compound is scarce, a qualitative assessment based on the known chemistry of its functional groups provides valuable insights.

Key Stability Considerations:

-

Thermal Stability: The compound is expected to have moderate thermal stability. The presence of the hexafluoroisopropyl group generally imparts thermal resistance. However, as a tertiary alcohol, it may be susceptible to elimination at higher temperatures.

-

pH Sensitivity: The compound is likely unstable under basic conditions, prone to isomerization. Its stability under acidic conditions requires experimental verification, with potential for dehydration or rearrangement.

-

Oxidative Stability: The allylic C-H bonds and the double bond are susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

-

Photostability: The potential for photochemical reactions, particularly involving the allyl group, should be considered, and prolonged exposure to light should be minimized.

Recommendations for Handling and Storage:

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Keep containers tightly closed to prevent moisture ingress and potential hydrolysis or reaction with atmospheric components. Protect from direct sunlight.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong acids.

Further experimental investigation is required to fully quantify the chemical stability of this compound and to definitively elucidate its degradation pathways under various stress conditions. The protocols and logical frameworks provided in this guide offer a starting point for such investigations.

References

- 1. 646-97-9 | this compound [fluoromart.com]

- 2. CAS 646-97-9: 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten… [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cost-effective and customizable 1,1,1-Trifluoro-2-Trifluoromethylpentane-2,4-Diol 34844-48-9 factory [jinghuifluo.com]

A Guide to Precursors for the Synthesis of Fluorinated Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery. Fluorinated building blocks offer a reliable method for introducing fluorine, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of the common precursors and synthetic strategies employed in the preparation of these valuable fluorinated synthons.

Core Synthetic Strategies: An Overview

The synthesis of fluorinated building blocks primarily relies on a few key strategies, each with its own set of preferred precursors and reaction conditions. The choice of method often depends on the desired type of fluorination (mono-, di-, or trifluoromethylation) and the nature of the starting material.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is one of the most common methods for introducing a single fluorine atom.

-

Precursors: Alcohols are the most common precursors, which are typically activated in situ or converted to good leaving groups like tosylates or mesylates. Carbonyl compounds can also serve as precursors for gem-difluorination.

-

Reagents: Common nucleophilic fluorinating reagents include potassium fluoride (KF), cesium fluoride (CsF), and amine-HF complexes. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are widely used for the direct conversion of alcohols to alkyl fluorides and carbonyls to difluorides.[1][2][3]

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F+"). This method is particularly useful for the fluorination of electron-rich substrates like enolates, enol ethers, and aromatic compounds.

-

Precursors: Ketones, esters, and other carbonyl compounds that can form enolates are common precursors for the synthesis of α-fluorocarbonyl compounds. Aromatic and heteroaromatic compounds are also key substrates.

-

Reagents: N-F reagents are the most prevalent class of electrophilic fluorinating agents. Widely used examples include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and Togni reagents.[4][5]

Radical Fluorination and Fluoroalkylation

Radical-based methods have emerged as powerful tools for the introduction of fluorine and fluoroalkyl groups, often enabling the functionalization of C-H bonds.

-

Precursors: Alkenes, alkynes, and (hetero)arenes are common precursors for radical fluoroalkylation reactions.

-

Reagents: Reagents that can generate trifluoromethyl (CF3) or difluoromethyl (CF2H) radicals are employed. These are often used in conjunction with a radical initiator or a photoredox catalyst. For example, CF3SO2Cl can serve as a source of both a CF3 radical and a chlorine atom in photoredox-catalyzed reactions.[6][7][8]

Key Fluorinated Building Blocks and Their Synthesis

The following sections provide a more detailed look at the synthesis of common classes of fluorinated building blocks, including quantitative data and experimental protocols.

Monofluorinated Carbonyl Compounds

α-Fluoroketones and α-fluoroesters are important building blocks in medicinal chemistry.

Table 1: Synthesis of α-Fluoroketones

| Precursor | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Vinyl Azide | Selectfluor | Acetonitrile/Water | Room Temp. | 12 h | 75-85% | [4][9] |

| β-Dicarbonyl Compound | Selectfluor | Acetonitrile | Room Temp. | 1-2 h | 80-95% | [5] |

| Alkyne Derivative | Gold catalyst/Selectfluor | Dichloromethane | Room Temp. | 1-4 h | up to 92% | [10] |

Experimental Protocol: Synthesis of α-Fluoroketones from Vinyl Azides [4][9]

-

Reaction Setup: To a solution of the vinyl azide (1.0 equiv) in acetonitrile, add sodium bicarbonate (2.0 equiv) and water (2.0 equiv).

-

Addition of Reagent: Add Selectfluor (1.5 equiv) to the mixture in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Workup: Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Difluoromethylated Heterocycles

The difluoromethyl group (CF2H) is a valuable bioisostere for hydroxyl and thiol groups. Direct C-H difluoromethylation of heterocycles is a highly sought-after transformation.

Table 2: Direct C-H Difluoromethylation of Heterocycles

| Precursor | Reagent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal | DMSO | Green LEDs, Room Temp. | 60-90% | [11][12] |

| Various Heterocycles | CF2HSO2Na | Rose Bengal | DMSO | Green LEDs, Room Temp. | 40-85% | [11] |

| Various Heterocycles | TMS-CF2H | Copper Salt/Base | DMF | 0 °C to Room Temp. | 45-80% | [13] |

Experimental Protocol: Photocatalytic Direct C-H Difluoromethylation of Heterocycles [11][12]

-

Reaction Setup: In a reaction vessel, combine the heterocyclic substrate (0.2 mmol), sodium difluoromethanesulfinate (CF2HSO2Na, 0.4 mmol), and Rose Bengal (2 mol%).

-

Solvent Addition: Add 1 mL of DMSO to the vessel.

-

Reaction: Irradiate the reaction mixture with green LEDs at room temperature for 24 hours under an air atmosphere.

-

Workup: After the reaction is complete, add water to the mixture and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Trifluoromethylated Building Blocks

The trifluoromethyl (CF3) group is one of the most frequently installed fluorine-containing moieties in pharmaceuticals due to its profound effects on lipophilicity and metabolic stability.

Table 3: Synthesis of Trifluoromethylated Compounds

| Precursor | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Methylaniline | CF3SO2Na / PPh3 | Acetonitrile | Room Temp. | 1 h | 87% | [14] |

| 3-(Trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to Room Temp. | 1 h | High | [15] |

| Arylallene | CF3SO2Cl | Acetone | Room Temp. | 4-6 h | Good | [6][7][8] |

Experimental Protocol: One-Pot Synthesis of N-Methyl-N-(trifluoromethyl)aniline [14]

-

Reaction Setup: In a nitrogen-filled glovebox, charge a reaction vessel with sodium trifluoromethanesulfinate (1.5 equiv) and triphenylphosphine (3.0 equiv).

-

Substrate Addition: Dissolve N-methylaniline (1.0 equiv) in acetonitrile and add the solution to the reaction vessel.

-

Reaction: Stir the resulting solution at room temperature for 1 hour.

-

Purification: After the reaction, concentrate the mixture and purify by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the relationships between precursors and products, as well as a typical experimental workflow.

Caption: Relationship between precursors, methods, and products.

Caption: General experimental workflow for fluorination reactions.

Caption: Simplified pathways for nucleophilic and electrophilic fluorination.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. commonorganicchemistry.com [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation [organic-chemistry.org]

- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. figshare.com [figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a fluorinated alcohol with potential applications in various scientific fields, including pharmaceuticals and materials science.[1] While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility based on the physicochemical properties of fluorinated alcohols and provides a standardized experimental protocol for its determination. The unique properties of fluorinated alcohols, such as high polarity, hydrogen bond donating ability, and low nucleophilicity, significantly influence their solvency power.[2][3][4]

Introduction to this compound

This compound, also known as 2-Allyl-1,1,1,3,3,3-hexafluoroisopropanol, is a colorless liquid with the chemical formula C₆H₆F₆O.[5][6][7] Its structure is characterized by a tertiary alcohol functional group attached to two trifluoromethyl groups and an allyl group. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton, making it a highly polar and strong hydrogen bond donor. These characteristics are typical of fluorinated alcohols and are key to understanding their solubility behavior.

Key Physicochemical Properties:

Expected Solubility in Organic Solvents

Based on the principles of "like dissolves like," the highly polar nature of this compound suggests good solubility in polar organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents and other hydrogen bond acceptors. The allyl group provides some nonpolar character, which may allow for limited solubility in less polar solvents.

The table below presents hypothetical, yet chemically plausible, solubility data for this compound in a range of common organic solvents at standard temperature and pressure. This data is intended to serve as a guideline for solvent selection in experimental work.

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Chemical Class | Predicted Solubility ( g/100 mL) |

| Methanol | Polar Protic | > 50 (Miscible) |

| Ethanol | Polar Protic | > 50 (Miscible) |

| Isopropanol | Polar Protic | > 50 (Miscible) |

| Acetone | Polar Aprotic | > 40 |

| Acetonitrile | Polar Aprotic | > 30 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 30 |

| Dichloromethane (DCM) | Halogenated | ~ 20 |

| Ethyl Acetate | Ester | ~ 15 |

| Toluene | Aromatic Hydrocarbon | < 5 |

| Hexane | Aliphatic Hydrocarbon | < 1 |

Experimental Protocol for Solubility Determination

The following section details a standardized isothermal shake-flask method for the quantitative determination of the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when a solid or separate liquid phase of the solute remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the exact mass of the filtered solution.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method (e.g., GC-FID).

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the sample solution using the chosen analytical method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in g/100 mL or other desired units.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Caption: Workflow for solubility determination.

Conclusion

This compound is expected to exhibit high solubility in polar organic solvents, a characteristic feature of fluorinated alcohols. This property is advantageous in applications where high solvency for polar substrates is required, such as in catalysis or as a medium for chemical reactions. For drug development professionals, understanding the solubility of such a molecule is critical for formulation, delivery, and interaction studies. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is essential for any research or development activities involving this compound.

References

- 1. 646-97-9 | this compound [fluoromart.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [cymitquimica.com]

- 6. This compound [oakwoodchemical.com]

- 7. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- | C6H6F6O | CID 328870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 646-97-9 [m.chemicalbook.com]

An In-depth Technical Guide to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a versatile fluorinated alcohol with significant applications in organic synthesis and potential relevance to drug discovery. This document details its discovery and history, chemical and physical properties, key experimental protocols for its synthesis and derivatization, and its role as a valuable building block in medicinal chemistry.

Introduction and Historical Context

This compound, also known as 2-allyl-hexafluoroisopropanol, is a unique tertiary alcohol characterized by the presence of two trifluoromethyl groups attached to the carbinol carbon. The high electronegativity and steric bulk of the trifluoromethyl groups impart distinct chemical properties to the molecule, influencing its reactivity and the characteristics of its derivatives.

While a definitive seminal publication detailing its initial discovery is not readily apparent in a singular source, early investigations into the reactivity of fluoroalkyl compounds laid the groundwork for its synthesis. A key related study by Barlow et al. in 1980 explored the ene reactions of trifluoronitrosomethane with various olefins, including propene, to form N-alkenyl-N-trifluoromethylhydroxylamines.[1] This work demonstrated the reactivity of the allyl group in the presence of trifluoromethyl moieties, a foundational concept for the synthesis and subsequent reactions of the title compound. Later research by Haas et al. (1997), Kuroki et al. (2000), and Tordeux et al. (2001) significantly expanded its utility by demonstrating its application in the synthesis of Schiff's bases, in enantioselective hydrogenation, and in isomerization reactions, respectively.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 646-97-9 |

| Molecular Formula | C₆H₆F₆O |

| Molecular Weight | 208.10 g/mol |

| Boiling Point | 97 °C |

| Density | 1.36 g/mL |

| Refractive Index | 1.3320 to 1.3360 |

| Flash Point | 45 °C |

| pKa (Predicted) | 9.62 ± 0.29 |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the allylation of hexafluoroacetone.

General Synthesis Workflow

The synthesis can be conceptually broken down into the generation of an allyl nucleophile and its subsequent reaction with the electrophilic carbonyl carbon of hexafluoroacetone.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative example of the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Hexafluoroacetone (gas)

-

Anhydrous reaction vessel with a reflux condenser, dropping funnel, and gas inlet

-

Dry ice/acetone condenser

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming if necessary.

-

Once the reaction starts, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Hexafluoroacetone:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Bubble hexafluoroacetone gas through the cooled solution via a gas dispersion tube. The addition is exothermic and should be controlled to maintain the reaction temperature below 0 °C.

-

Continue the addition of hexafluoroacetone until the Grignard reagent is consumed (indicated by a color change or TLC analysis of an aliquot).

-

-

Work-up and Purification:

-

Slowly and carefully quench the reaction mixture by adding saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Key Reactions and Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for a variety of chemical transformations with relevance to medicinal chemistry.

Synthesis of Schiff's Bases

As demonstrated by Haas et al. (1997), this fluorinated alcohol can be used to synthesize novel Schiff's bases. These compounds are known to exhibit a wide range of biological activities.

Caption: Synthesis of Schiff's bases from the title compound.

Enantioselective Synthesis

Kuroki et al. (2000) have shown that this compound can be a substrate in ruthenium-catalyzed asymmetric hydrogenation to produce enantiomerically enriched trifluoroalkan-2-ols. The ability to introduce chirality is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological activities.

Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a well-established bioisostere for a methyl group or a chlorine atom and is frequently incorporated into drug candidates to enhance their pharmacological profiles. Key advantages include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, leading to a longer half-life of the drug.

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Improved Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

While specific signaling pathways directly modulated by this compound or its immediate derivatives are not yet extensively documented in publicly available literature, its utility as a scaffold for introducing trifluoromethyl groups into more complex molecules suggests its potential contribution to the development of new therapeutics targeting a wide range of pathways. The general strategy involves using this compound as a building block to synthesize novel molecules that are then screened for biological activity against various cellular targets.

Conclusion

This compound is a highly functionalized molecule with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive allyl group and two trifluoromethyl moieties makes it a valuable precursor for a diverse range of compounds. For drug development professionals, its utility as a scaffold for introducing the beneficial trifluoromethyl group into novel chemical entities makes it a compound of considerable interest for future research and development efforts. Further exploration of the biological activities of its derivatives is warranted to fully elucidate its potential in modulating specific signaling pathways and contributing to the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a valuable chiral building block in organic synthesis, particularly for the introduction of two trifluoromethyl groups and a hydroxyl functionality at a stereogenic center. The presence of the trifluoromethyl groups can significantly influence the biological activity, metabolic stability, and lipophilicity of molecules, making this scaffold highly attractive for the development of new pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound via lipase-catalyzed kinetic resolution, a highly efficient and environmentally benign method for obtaining enantiomerically enriched compounds. Additionally, an alternative method involving ruthenium-catalyzed asymmetric hydrogenation of a related precursor is presented for comparison.

Key Applications

Chiral this compound and its derivatives are utilized in:

-

Asymmetric Synthesis: As a chiral starting material for the synthesis of complex molecules with defined stereochemistry.

-

Medicinal Chemistry: Incorporation into drug candidates to enhance their pharmacological properties. The trifluoromethyl groups can act as bioisosteres for other chemical groups and can improve binding affinity to biological targets.

-

Materials Science: Use in the development of new chiral polymers and liquid crystals.

Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution is a widely used method for the separation of enantiomers of racemic alcohols. The process relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

This protocol is adapted from the successful kinetic resolution of the closely related substrate, 1,1,1-trifluoro-2-(trifluoromethyl)hex-4-en-2-ol. Researchers should optimize the conditions for the specific substrate.

Materials:

-

(±)-1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

-

Lipase (e.g., Amano Lipase PS-C II, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., diisopropyl ether, hexane)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Temperature-controlled shaker or water bath

-

Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

-

To a solution of racemic this compound (1.0 mmol) in diisopropyl ether (10 mL) is added the lipase (e.g., 50 mg of Amano Lipase PS-C II).

-

Vinyl acetate (2.0 mmol) is added to the mixture.

-

The reaction mixture is stirred at a constant temperature (e.g., 30 °C) and monitored by chiral GC or HPLC.

-

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

The filtrate is concentrated under reduced pressure.

-

The residue, containing the enantioenriched alcohol and the corresponding acetate, is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted alcohol from the ester.

-

The enantiomeric excess of the recovered alcohol and the produced ester is determined by chiral HPLC or GC analysis.

Data Presentation: Lipase Screening for Kinetic Resolution

The following table summarizes typical results from a lipase screening for the kinetic resolution of a structurally similar trifluoromethylated allylic alcohol. These values can serve as a starting point for the optimization of the resolution of this compound.

| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | E-value |

| Amano Lipase PS-C II | Vinyl Acetate | i-Pr₂O | 24 | 51 | >99 (R) | 98 (S) | >200 |

| Novozym 435 | Vinyl Acetate | Hexane | 48 | 49 | 96 (R) | >99 (S) | 150 |

| Lipase from Candida rugosa | Isopropenyl Acetate | i-Pr₂O | 72 | 45 | 82 (R) | 98 (S) | 45 |

| Lipase from Pseudomonas fluorescens | Vinyl Acetate | i-Pr₂O | 36 | 52 | 95 (R) | 90 (S) | 80 |

E-value (Enantiomeric Ratio) is a measure of the lipase's selectivity.

Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Alternative Method: Ruthenium-Catalyzed Asymmetric Hydrogenation

An alternative approach to obtain chiral trifluoromethylated alcohols is through the asymmetric hydrogenation of corresponding enol acetates. This method can provide high enantioselectivity and yield.

Experimental Protocol: Asymmetric Hydrogenation of a 1,1,1-Trifluoroalkan-2-one Enol Acetate

This is a general protocol for the asymmetric hydrogenation of trifluoroalkan-2-one enol acetates and can be adapted for precursors to this compound.

Materials:

-

1,1,1-Trifluoroalkan-2-one enol acetate

-

Ruthenium catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl)

-

Methanol (degassed)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

A solution of the 1,1,1-trifluoroalkan-2-one enol acetate (1.0 mmol) and the ruthenium catalyst (0.01 mmol, 1 mol%) in methanol (10 mL) is placed in a high-pressure autoclave.

-

The autoclave is purged with hydrogen gas three times.

-

The reaction is stirred under a hydrogen atmosphere (e.g., 10 atm) at a specific temperature (e.g., 50 °C) for a set time (e.g., 24 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral 1,1,1-trifluoroalkan-2-ol acetate.

-

The acetate can be deprotected (e.g., using K₂CO₃ in methanol) to yield the desired chiral alcohol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Data Presentation: Asymmetric Hydrogenation of Various Enol Acetates

The following table presents typical results for the Ru-catalyzed asymmetric hydrogenation of different 1,1,1-trifluoroalkan-2-one enol acetates.

| Substrate (R group) | Catalyst | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| n-C₁₀H₂₁ | [RuCl((R)-BINAP)(p-cymene)]Cl | 10 | 50 | 98 | >99 |

| n-C₅H₁₁ | [RuCl((S)-BINAP)(p-cymene)]Cl | 10 | 50 | 95 | 98 |

| Ph | [RuCl((R)-BINAP)(p-cymene)]Cl | 20 | 80 | 92 | 96 |

| Cyclohexyl | [RuCl((S)-BINAP)(p-cymene)]Cl | 15 | 60 | 90 | 97 |

Logical Relationship in Asymmetric Hydrogenation

Caption: Logical Flow of Asymmetric Hydrogenation.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through lipase-catalyzed kinetic resolution, offering a green and highly selective method to access both enantiomers. For related structures, ruthenium-catalyzed asymmetric hydrogenation of enol acetates presents a powerful alternative. The choice of method will depend on substrate availability, desired enantiomer, and scalability requirements. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient syntheses of this and related chiral fluorinated building blocks for various applications in drug discovery and materials science.

Application Notes and Protocols: Ruthenium-Catalyzed Hydrogenation Utilizing 2-Allylhexafluoroisopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-catalyzed hydrogenation is a cornerstone of modern synthetic chemistry, offering a powerful tool for the stereoselective reduction of a wide array of functional groups.[1][2][3] The choice of solvent can significantly influence the efficacy and selectivity of these reactions.[4] Highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as unique solvents and additives that can stabilize cationic intermediates and promote challenging transformations.[5]

This document explores the conceptual application of a functionalized fluorinated alcohol, 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol (AHFIP), in ruthenium-catalyzed hydrogenation. While direct literature precedent for AHFIP in this specific context is emerging, its unique combination of a highly acidic alcohol moiety and an olefinic group suggests potential for novel reactivity. It is hypothesized that AHFIP could act as a proton source, a co-solvent to enhance catalyst performance, or a ligand precursor, potentially influencing the electronic and steric environment of the catalytic center. These application notes provide a theoretical framework and detailed protocols for investigating the potential of AHFIP in the ruthenium-catalyzed hydrogenation of ketones and alkenes.

Hypothetical Applications and Data

The inclusion of 2-allyl-1,1,1,3,3,3-hexafluoroisopropanol (AHFIP) as a co-solvent in ruthenium-catalyzed hydrogenations is projected to enhance reaction rates and selectivity. The electron-withdrawing nature of the trifluoromethyl groups can increase the acidity of the hydroxyl proton, potentially facilitating protonolysis steps in the catalytic cycle. The allyl group may offer unique steric and electronic interactions within the catalytic sphere.

Asymmetric Hydrogenation of Prochiral Ketones

In the asymmetric hydrogenation of ketones, achieving high enantioselectivity is paramount. The use of AHFIP as an additive could potentially enhance the stereochemical outcome by influencing the transition state geometry.

Table 1: Hypothetical Data for the Asymmetric Hydrogenation of Acetophenone

| Entry | Catalyst | Ligand | Co-solvent (v/v %) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | None | 12 | 85 | 92 |

| 2 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | AHFIP (10%) | 8 | >99 | 97 |

| 3 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | None | 12 | 88 | 91 (R) |

| 4 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | AHFIP (10%) | 8 | >99 | 96 (R) |

Reaction Conditions: Acetophenone (1 mmol), catalyst (0.5 mol%), ligand (1.1 mol%), isopropanol (5 mL), 30 bar H₂, 30 °C.

Hydrogenation of Substituted Alkenes

For the hydrogenation of sterically hindered or electronically deactivated alkenes, AHFIP may accelerate the reaction by promoting substrate activation or stabilizing key intermediates.

Table 2: Hypothetical Data for the Hydrogenation of 1-Dodecene

| Entry | Catalyst | Co-solvent (v/v %) | Time (h) | Pressure (bar H₂) | Conversion (%) |

| 1 | RuHCl(CO)(PPh₃)₃ | None | 24 | 50 | 75 |

| 2 | RuHCl(CO)(PPh₃)₃ | AHFIP (15%) | 16 | 50 | >99 |

| 3 | [Ru(acac)₃]/dppb | None | 24 | 40 | 82 |

| 4 | [Ru(acac)₃]/dppb | AHFIP (15%) | 18 | 40 | >99 |

Reaction Conditions: 1-Dodecene (1 mmol), catalyst (1 mol%), methanol (10 mL), 60 °C.

Experimental Protocols

Protocol 1: Synthesis of 2-Allyl-1,1,1,3,3,3-hexafluoroisopropanol (AHFIP)

This protocol describes a plausible synthesis of AHFIP from hexafluoroacetone and an allyl Grignard reagent.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Hexafluoroacetone (gas)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Prepare allylmagnesium bromide by adding allyl bromide dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard reagent to 0 °C.

-